12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester
Overview
Description
“12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester” is a chemical compound with the molecular formula C38H70O8 . It is a derivative of stearic acid, a saturated fatty acid commonly found in animal and vegetable fats . This compound features two acetoxy (acetate) groups attached to the stearic acid moiety, as well as two acetoxy groups attached to the propyl group . It is commonly used in cosmetic and personal care products as an emollient and thickening agent .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C38H70O8 . The compound features two acetoxy (acetate) groups attached to the stearic acid moiety, as well as two acetoxy groups attached to the propyl group .Scientific Research Applications
Thermal Energy Storage
Esters of stearic acid, like 12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester, have been researched for their potential as phase change materials (PCMs) in thermal energy storage, particularly for buildings. Their melting and freezing points make them suitable for this application, with some esters showing latent heats of transition conducive for effective energy storage and release (Feldman, Banu, & Hawes, 1995).
Polymer Degradation and Stability
Studies have explored the impact of stearic acid on the kinetics of polypropylene oxidation, focusing on the interaction between antioxidants and organic acids. This research is crucial for understanding and improving the stability and longevity of polymeric materials (Mar’in, Shlyapnikov, Mahkamov, & Dzhalilov, 1992).
Chemical Reactions with Amines
Research on the thermal reactions of stearic acid with amines has provided insights into sequential reaction processes. These reactions include salt formation and the production of amido-esters, contributing to the understanding of complex chemical processes (Butler, O'regan, & Moynihan, 1978).
Synthesis of Vinyl Monomers
The synthesis of various vinyl monomers from 12-hydroxy stearic acid has been a subject of study. These monomers, characterized for purity and properties, have potential applications in the polymer and resin technology sectors (Krishnamurti, 1980).
Esterification of Methyl Oleate
The esterification of methyl oleate with acetic acid, producing methyl acetoxystearate and subsequently hydroxystearic acid, has been investigated. This process holds significance in chemical manufacturing and the production of various compounds (Black & Beal, 1967).
Fabric Softener Synthesis
Esterquat synthesis by esterification of stearic acid for use as a biodegradable fabric softener is another application. These compounds offer an environmentally friendly alternative to traditional fabric softeners (Jiang, Li, & Geng, 2010).
Photoresist Material Development
Research into novel ester acetal polymers for two-component positive photoresists showcases the role of stearic acid derivatives in the field of photolithography and material science (Wang, Chu, & Cheng, 2007).
Dispersion in Nanotechnology
Stearic acid derivatives have been used to enhance the dispersion of nano-sized bismuth powders in solvents, demonstrating the significance of fatty acids in nanomaterials technology (Jiang-hai, Zhen-zhong, Fangxia, & Chengjun, 2010).
Kinetics in Ester Synthesis
Investigations into the kinetics and fluidity of stearic acid esters have provided insights into catalytic esterification and its applications in biodiesel and lubricant industries (Wang, Li, & Li, 2019).
Cosmetic Applications
Stearic acid derivatives have been explored for use in cosmetic products, where they are valued for their properties as basic materials in various formulations (Muruzábal, 2002).
Polyurethane Network Modeling
Modeling of network properties of copolyurethane systems using stearic acid derivatives has implications for material science, particularly in understanding the relationship between network parameters and mechanical properties (Venkataraman, Rao, Krishnamurthy, & Jain, 1996).
Properties
IUPAC Name |
2,3-diacetyloxypropyl 12-acetyloxyoctadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O8/c1-5-6-7-14-17-25(34-23(3)29)18-15-12-10-8-9-11-13-16-19-27(31)33-21-26(35-24(4)30)20-32-22(2)28/h25-26H,5-21H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFNHFCYYYNJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274033 | |
Record name | Octadecanoic acid, 12-(acetyloxy)-, 2,3-bis(acetyloxy)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330198-91-9 | |
Record name | 2,3-Bis(acetyloxy)propyl 12-(acetyloxy)octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330198-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 12-(acetyloxy)-, 2,3-bis(acetyloxy)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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